5-Fluoro-3-iodobenzene-1,2-diamine
Description
Properties
Molecular Formula |
C6H6FIN2 |
|---|---|
Molecular Weight |
252.03 g/mol |
IUPAC Name |
5-fluoro-3-iodobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6FIN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 |
InChI Key |
ZVUQPWOYWQFWQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., -I, -Br, -Cl) increase molecular weight and polarizability, influencing reactivity in cyclization reactions.
- Fluorine enhances metabolic stability and bioavailability in drug candidates, as seen in derivatives like N,N′-bis(benzamidine)ethylenediamine.
Synthetic Challenges :
- Iodo-substituted diamines (e.g., 5-fluoro-3-iodo and 5-bromo-3-iodo derivatives) require stringent conditions due to the lability of the C–I bond.
- Chloro and bromo analogs are more stable but may require additional purification steps.
Biological Relevance :
Preparation Methods
Fluorination and Iodination Sequence
Fluorine is typically introduced early in the synthesis due to its strong electron-withdrawing effects, which direct subsequent electrophilic substitutions. In the cited patent, fluorine is retained through reduction and oxidation steps, demonstrating stability under diverse conditions. For benzene systems, fluorination via Balz-Schiemann or halogen-exchange reactions using KF in polar aprotic solvents (e.g., DMF) is common.
Iodination, however, requires careful control to avoid polyiodination. The patent utilizes an iodination reagent (I₂/KI) in dimethylacetamide with potassium hydroxide at 45°C, achieving 90% yield for the pyrazolo-pyridine derivative. Adapting this to benzene-1,2-diamine would necessitate protecting the amine groups to prevent oxidation or undesired side reactions.
Regioselective Iodination
Directed ortho-metalation (DoM) strategies using directing groups (e.g., –NHBoc) can enhance regioselectivity. For example, lithiation of a fluorinated benzene derivative followed by quenching with I₂ may provide access to the 3-iodo isomer. However, competing para-iodination and deprotection challenges must be addressed.
Reductive Amination
Nitro groups serve as precursors for amine functionalities. A plausible route involves:
-
Nitration of 5-fluoro-3-iodobenzene at positions 1 and 2.
-
Reduction of nitro groups to amines using H₂/Pd-C or Fe/HCl.
This method risks over-reduction of iodine or defluorination, necessitating mild reducing conditions.
Buchwald-Hartwig Amination
Comparative Analysis of Synthetic Routes
The table below summarizes hypothetical routes for 5-fluoro-3-iodobenzene-1,2-diamine synthesis, extrapolated from analogous methodologies:
| Step | Method | Reagents/Conditions | Yield | Challenges |
|---|---|---|---|---|
| Fluorination | Halogen exchange | KF, DMF, 120°C | 65–75% | Competing chloride retention |
| Iodination | Directed metalation | LDA, I₂, THF, –78°C | 50–60% | Regioselectivity, low temperatures |
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2h | 80% | Over-nitration, side products |
| Reduction | H₂/Pd-C | EtOH, 25°C, 12h | 85–90% | Iodine dehalogenation |
Q & A
Q. What are the optimal synthetic routes for 5-Fluoro-3-iodobenzene-1,2-diamine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves halogenation and amination steps. A plausible route starts with fluorination of a benzene precursor followed by iodination at the 3-position and diamine introduction at positions 1 and 2. For example, nitration of 3-fluoro-1-iodobenzene followed by reduction of nitro groups to amines using Pd/C and hydrogen gas could yield the target compound. Purity is ensured via HPLC (>98%) and characterized via -NMR (to confirm amine protons at δ 4.5–5.5 ppm) and LC-MS (to verify molecular weight: 280.05 g/mol). Adapt protocols from chlorinated analogs by substituting Cl with F and adjusting reaction conditions for iodine stability .
Q. How do steric and electronic effects of fluorine and iodine substituents influence the compound’s stability?
- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution reactivity, while iodine’s bulkiness increases steric hindrance. Stability studies should include:
- Thermogravimetric analysis (TGA) to assess thermal decomposition.
- UV-Vis spectroscopy under varying pH to monitor degradation.
- Comparative DFT calculations (e.g., using Gaussian 16) to map electron density and predict reactive sites. Evidence from chlorinated analogs suggests halogen-halogen interactions may destabilize the compound, requiring inert storage conditions .
Advanced Research Questions
Q. What experimental designs are suitable for studying cross-coupling reactions involving this compound?
- Methodological Answer : Use a factorial design (2 model) to optimize Suzuki-Miyaura coupling. Variables include:
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions with enzymes like tyrosine kinases. Steps:
Prepare the ligand (this compound) using Avogadro for geometry optimization.
Dock into the active site (PDB ID: 1T46) with a grid box covering catalytic residues.
Analyze binding energy (ΔG) and hydrogen bonding patterns.
Validate predictions with surface plasmon resonance (SPR) assays to measure real-time binding kinetics .
Q. What strategies mitigate contradictions in reported reactivity data for halogenated diamines?
- Methodological Answer : Discrepancies often arise from solvent polarity or trace metal contaminants. Address this via:
- Replicating reactions in rigorously dried solvents (e.g., THF distilled over Na/benzophenone).
- Adding chelating agents (EDTA) to sequester metal ions.
- Conducting control experiments with deuterated analogs to track isotopic effects. Cross-reference data from chlorinated analogs to isolate halogen-specific trends .
Methodological Frameworks
Q. How to integrate this compound into a theoretical framework for drug discovery?
- Methodological Answer : Align with the "structure-activity relationship (SAR)" framework by:
Synthesizing derivatives (e.g., replacing iodine with bromine).
Testing antimicrobial activity via MIC assays against S. aureus.
Correlating substituent electronegativity (Hammett σ constants) with bioactivity.
Use multivariate regression to identify dominant electronic/steric factors .
Q. What advanced separation techniques purify this compound from by-products?
- Methodological Answer : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) or membrane-based nanofiltration (MWCO 300 Da) to remove halogenated impurities. Monitor purity via high-resolution mass spectrometry (HRMS) and -NMR to detect residual solvents .
Data Contradiction Analysis
Q. Why do reported melting points vary for halogenated diamines, and how can this be resolved?
- Methodological Answer : Variations may stem from polymorphism or hygroscopicity. Resolve by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
